2-bromo-1,3-difluoro-5-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene is an aromatic compound with the molecular formula C9H9BrF2. This compound is characterized by the presence of bromine, fluorine, and an isopropyl group attached to a benzene ring. It is primarily used in research and industrial settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene typically involves halogenation reactions. One common method is the bromination of 1,3-difluoro-5-(propan-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1,3-difluoro-5-(propan-2-yl)benzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. This process is facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar structure but with methyl groups instead of an isopropyl group.
2-Bromo-1,3-difluoro-5-iodobenzene: Contains an iodine atom instead of an isopropyl group.
2-Bromo-1,3-difluoro-5-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties to the compound. The isopropyl group also adds steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
2387058-98-0 |
---|---|
Molecular Formula |
C9H9BrF2 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
2-bromo-1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-5(2)6-3-7(11)9(10)8(12)4-6/h3-5H,1-2H3 |
InChI Key |
IJHRAXVCIHLTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)F)Br)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.